Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate)

Description

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) (Bi(TMHD)₃) is a β-diketonate coordination complex with the formula C₃₃H₅₇BiO₆ (CAS: 142617-53-6). It is a white crystalline solid with a molecular weight of 758.79 g/mol, melting point of 114–116°C, and boiling point of 150°C at 0.05 mmHg . The compound exhibits high thermal stability, solubility in organic solvents (e.g., hexane, toluene, chloroform), and is widely used as a precursor for bismuth-containing thin films in electronic, optical, and catalytic applications via chemical vapor deposition (CVD) or atomic layer deposition (ALD) . Its commercial availability in ultra-high purity grades (up to 99.999%) ensures precise control over material properties in advanced technologies .

Properties

Molecular Formula |

C33H60BiO6 |

|---|---|

Molecular Weight |

761.8 g/mol |

InChI |

InChI=1S/3C11H20O2.Bi/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |

InChI Key |

BSBCGDNYZKAUGI-LWTKGLMZSA-N |

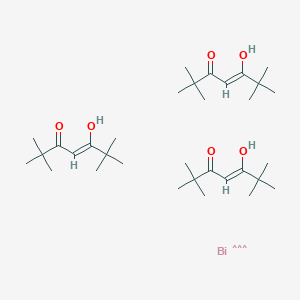

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Bi] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Bi] |

Origin of Product |

United States |

Preparation Methods

Key Parameters:

- Solvent : Methanol, ethanol, or tetrahydrofuran (THF) are preferred for their ability to dissolve both bismuth salts and HTMHD.

- Temperature : Reactions proceed under reflux (60–80°C) to ensure complete ligand coordination.

- Base Addition : Ammonia or sodium hydroxide is introduced to deprotonate HTMHD, facilitating chelation.

Challenges:

- Bismuth’s tendency to hydrolyze requires inert atmospheres (N₂ or Ar) to prevent oxide formation.

- Stoichiometric imbalances may yield mixed-ligand complexes, necessitating precise molar ratios (1:3 Bi³⁺:HTMHD).

Industrial Production Protocols

Industrial synthesis scales laboratory methods while optimizing for yield and purity. Continuous flow reactors replace batch systems to enhance reproducibility, with automated pH control ensuring consistent deprotonation. Post-synthesis, the crude product undergoes vacuum distillation to remove excess ligand, followed by recrystallization from hexane or toluene.

Scalability Considerations:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5–2 L | 500–2000 L |

| Yield | 70–85% | 85–92% |

| Purity | ≥97% | ≥99.9% |

| Production Time | 24–48 hours | 72–96 hours |

Purification and Characterization

Purification Techniques:

Characterization Data:

Comparative Analysis of Reported Physical Properties

Discrepancies in literature data highlight batch-dependent variability:

These variations likely stem from differences in crystalline forms or purification methods.

Emerging Innovations

Recent advances focus on solvent-free mechanochemical synthesis, which reduces waste and improves atom economy. Preliminary trials report 80% yield within 4 hours using BiCl₃ and HTMHD in a ball mill. This method avoids solvent removal steps, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form bismuth oxides.

Reduction: It can be reduced to form lower oxidation state bismuth compounds.

Substitution: The ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or hydrazine for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted bismuth complexes .

Scientific Research Applications

Chemical Applications

Catalysis and Synthesis:

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) serves as a precursor for synthesizing bismuth-containing materials such as nanoparticles and thin films. It is utilized in various catalytic processes due to its ability to coordinate with substrates and participate in redox reactions. The compound is particularly effective in organic transformations and has been studied for its potential as a catalyst in reactions involving carbon-carbon bond formation and oxidation processes .

Thin Film Deposition:

The compound is employed in metal-organic chemical vapor deposition (MOCVD) for producing bismuth oxide films. These films are critical in electronics and optoelectronics due to their ferroelectric properties. Research has demonstrated that bismuth oxide films can be deposited using direct liquid injection methods at controlled temperatures ranging from 225 to 425 °C .

Biological and Medical Applications

Antimicrobial Properties:

Bismuth compounds have been extensively studied for their antimicrobial activities against a range of pathogens, including Helicobacter pylori, which is associated with gastrointestinal diseases. Recent studies indicate that bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) exhibits significant antimicrobial properties. For instance, it has been shown to enhance the efficacy of existing antibiotics against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Cancer Research:

In addition to its antimicrobial effects, bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is being investigated for its potential anticancer properties. Studies suggest that the compound can induce cytotoxic effects on cancer cells through various mechanisms including the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways .

Industrial Applications

Production of Bismuth-based Catalysts:

Industrially, bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is utilized in the synthesis of bismuth-based catalysts which are essential in chemical manufacturing processes. These catalysts are favored due to their non-toxic nature compared to traditional heavy metal catalysts .

Solar Energy Applications:

The compound has also found applications in solar energy technologies. Its organometallic nature allows it to be used in processes requiring non-aqueous solubility which is beneficial for developing advanced materials for solar cells .

Case Studies

Mechanism of Action

The mechanism of action of bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate) involves its interaction with molecular targets through coordination chemistry. The bismuth center can form bonds with various ligands, influencing the compound’s reactivity and properties. The pathways involved in its action depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Metal β-Diketonates

Physical and Chemical Properties

*Calculated based on formula Pd(C₁₁H₁₉O₂)₂.

Key Observations :

- Bi(TMHD)₃ has a higher molecular weight than most TMHD complexes, influencing deposition rates in CVD/ALD.

- Neodymium and lithium-manganese TMHD complexes exhibit higher thermal stability, with Nd(TMHD)₃ subliming at similar temperatures to Bi(TMHD)₃ .

- Fe(TMHD)₃ requires aggressive oxidants (e.g., ozone) and higher deposition temperatures (170°C), unlike Bi(TMHD)₃, which operates under milder conditions .

Bismuth TMHD :

- Electronics/Optics : Deposits bismuth oxide or bismuth-containing semiconductors for photonic devices and sensors .

- Catalysis : Stabilizes reactive intermediates in organic synthesis, though less active than palladium analogs .

Palladium TMHD :

- Catalysis : Efficient in regioselective C–H arylation and carbonylation reactions (e.g., 90% yield in alkoxycarbonylation) .

Iron TMHD :

- Hybrid Films : Forms Fe–organic frameworks via ALD/MLD at 170°C for magnetic or conductive materials .

Lithium-Manganese TMHD :

- Battery Cathodes: Single-source precursor for spinel LiMn₂O₄ nanoparticles (decomposes at 400°C in air) .

Rare Earth TMHDs (Nd, Tb, Er) :

Biological Activity

Bismuth tris(2,2,6,6-tetramethyl-3,5-heptanedionate), often referred to as Bi(TMHD)3, is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C33H57BiO6

- Molecular Weight : 758.78 g/mol

- CAS Number : 142617-53-6

Bi(TMHD)3 is a bismuth(III) complex with three ligands of 2,2,6,6-tetramethyl-3,5-heptanedione. The structure allows for significant interaction with biological molecules due to the presence of the bismuth center and the flexible ligand environment.

The biological activity of Bi(TMHD)3 is primarily attributed to its ability to interact with various biomolecules. The compound can undergo redox reactions, facilitating catalytic processes that may disrupt cellular functions. Key mechanisms include:

- Antimicrobial Activity : Bi(TMHD)3 exhibits significant antimicrobial properties by inhibiting bacterial growth and disrupting metabolic pathways in pathogens such as Helicobacter pylori.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Activity

Recent studies indicate that bismuth compounds have considerable potential against H. pylori. For instance:

- Inhibition of Virulence Factors : Research shows that bismuth can inhibit virulence proteins such as CagA and VacA in H. pylori, disrupting flagella assembly and antioxidant enzyme activity .

- Minimum Inhibitory Concentration (MIC) : A study reported MIC values for bismuth complexes against H. pylori ranging from 8.84 μM to 1.25 μM, indicating strong antibacterial efficacy .

Anticancer Activity

Bismuth complexes have been explored for their anticancer properties:

- Cytotoxicity Studies : Bi(TMHD)3 has shown low toxicity to normal cells while exhibiting high cytotoxicity in various human carcinoma cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Specific Findings | References |

|---|---|---|

| Antimicrobial | Inhibition of H. pylori growth; downregulation of virulence proteins | |

| Anticancer | High cytotoxicity in HepG2 and MCF-7 cells; induces apoptosis |

Case Studies

-

Case Study on H. pylori :

- A study demonstrated that Bi(TMHD)3 effectively inhibited the growth of H. pylori, showcasing its potential as a therapeutic agent against gastric infections.

-

Case Study on Cancer Cell Lines :

- In vitro tests revealed that Bi(TMHD)3 significantly reduced the viability of HepG2 cells while sparing normal lymphocytes, indicating a selective cytotoxic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.